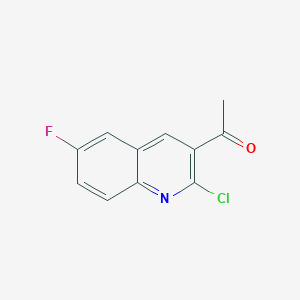

1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone

Description

Overview of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic organic compound, is formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. nih.govnih.govbiointerfaceresearch.com This structural motif is considered a "privileged scaffold" in medicinal and pharmaceutical chemistry due to its presence in a multitude of natural and synthetic compounds that exhibit a broad spectrum of biological activities. nih.govnih.govtandfonline.comresearchgate.net The quinoline nucleus is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial to anticancer research. nih.govbiointerfaceresearch.comtandfonline.combenthamdirect.com

The synthetic versatility of the quinoline ring system is a key factor in its prominence. nih.govbenthamdirect.com As a weak tertiary base, it can form salts with acids and is capable of undergoing both electrophilic and nucleophilic substitution reactions, which allows for functionalization at various positions on the ring. nih.gov This adaptability enables chemists to design and synthesize a vast number of structurally diverse derivatives, optimizing their properties for specific research applications. benthamdirect.com The ability to modify the quinoline scaffold has been instrumental in the discovery of numerous compounds with significant pharmacological potential. nih.govnih.gov

Table 1: Examples of Marketed Drugs Containing the Quinoline Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Chloroquine | Antimalarial |

| Mefloquine | Antimalarial |

| Ofloxacin | Antibacterial |

| Ciprofloxacin | Antibacterial |

This table contains examples of drugs with the quinoline core to illustrate its significance; it does not imply any therapeutic use for the subject compound of this article.

Research Context of Halogenated Quinoline Derivatives

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the quinoline scaffold is a common and powerful strategy in synthetic chemistry. Halogenation can significantly alter the electronic, steric, and lipophilic properties of the parent molecule, thereby influencing its reactivity and intermolecular interactions. nih.gov For instance, the substitution with electron-withdrawing halogens can impact the photophysical properties of quinoline conjugates. nih.gov

Modern synthetic methodologies have provided efficient and regioselective ways to produce halogenated quinolines. Operationally simple and metal-free protocols have been developed for the specific halogenation of quinoline derivatives at various positions, such as the C5 position. rsc.orgrsc.org These methods often utilize inexpensive and atom-economical halogen sources, making the synthesis of these valuable compounds more accessible and sustainable. rsc.orgrsc.org

Halogenated quinolines serve as crucial intermediates in the synthesis of more complex molecules. rsc.orgrsc.org They are building blocks for creating novel compounds with potential applications in materials science and medicinal chemistry research. nih.gov The presence of a halogen provides a reactive handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of elaborate molecular architectures.

Specific Focus on 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone within Academic Chemical Science

Within the broader class of halogenated quinolines, this compound is a compound of specific interest in the academic and chemical research sectors. guidechem.com Its structure is characterized by a quinoline core substituted with a chloro group at the 2-position, a fluoro group at the 6-position, and an ethanone (B97240) (acetyl) group at the 3-position. This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis. guidechem.com

The compound combines several key chemical features. The chloro and fluoro substituents modify the electronic properties of the quinoline ring system. The ethanone group at the 3-position provides a reactive site for a variety of chemical reactions, such as condensations, reductions, or further functionalization of the acetyl moiety. These characteristics make this compound a versatile precursor for the synthesis of more complex, substituted quinoline derivatives for further scientific investigation. guidechem.com Its primary role in the chemical industry is as a building block in the development of new pharmaceutical compounds and in drug discovery research. guidechem.com

Table 2: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(2-chloro-6-fluoroquinolin-3-yl)ethan-1-one | |

| CAS Number | 1017429-01-4 | guidechem.com, bldpharm.com |

| Molecular Formula | C₁₁H₇ClFNO | guidechem.com, bldpharm.com |

| Molecular Weight | 223.63 g/mol | |

| SMILES Code | CC(=O)C1=CN=C(C2=CC=C(F)C=C21)Cl | bldpharm.com |

| Physical Description | White solid | guidechem.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7ClFNO |

|---|---|

Molecular Weight |

223.63 g/mol |

IUPAC Name |

1-(2-chloro-6-fluoroquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H7ClFNO/c1-6(15)9-5-7-4-8(13)2-3-10(7)14-11(9)12/h2-5H,1H3 |

InChI Key |

FZLKRWLEKRKKIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=C2C=CC(=CC2=C1)F)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Chloro 6 Fluoroquinolin 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the definitive assignment of the proton and carbon framework of 1-(2-chloro-6-fluoroquinolin-3-yl)ethanone, as well as for probing the environment of the fluorine substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information regarding the number, connectivity, and chemical environment of the protons within the molecule. The acetyl group protons are expected to appear as a sharp singlet, typically in the downfield region due to the deshielding effect of the adjacent carbonyl group. The aromatic protons of the quinoline (B57606) ring system will exhibit more complex splitting patterns (doublets, doublets of doublets, etc.) arising from spin-spin coupling with neighboring protons and through-space coupling with the fluorine atom. The precise chemical shifts and coupling constants are instrumental in assigning each proton to its specific position on the quinoline core.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH₃ (acetyl) | ~2.7 | Singlet | - |

| H-4 | ~8.6 | Singlet | - |

| H-5 | ~7.9 | Doublet of doublets | JH5-H7, JH5-F6 |

| H-7 | ~7.6 | Triplet of doublets | JH7-H8, JH7-H5, JH7-F6 |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values are required for definitive structural confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The carbonyl carbon of the acetyl group is characteristically observed at a significant downfield shift. The spectrum will also display distinct signals for the methyl carbon and the nine carbons of the quinoline ring. The carbon atoms directly bonded to or in close proximity to the electronegative chlorine and fluorine atoms will experience notable shifts in their resonance frequencies. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides invaluable information for assigning the carbons within the fluoro-substituted ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃ (acetyl) | ~30 |

| C =O (acetyl) | ~198 |

| C-2 | ~150 |

| C-3 | ~135 |

| C-4 | ~145 |

| C-4a | ~128 |

| C-5 | ~125 (doublet, JCF) |

| C-6 | ~160 (doublet, JCF) |

| C-7 | ~115 (doublet, JCF) |

| C-8 | ~130 |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values are required for definitive structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is anticipated to exhibit several characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The aromatic C=C and C=N stretching vibrations of the quinoline ring will likely appear in the 1450-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations are also expected to produce characteristic absorptions, typically in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | 1690 - 1710 | Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values are required for definitive functional group identification.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which should correspond to the chemical formula C₁₁H₇ClFNO. The presence of chlorine will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the loss of the acetyl group, the chlorine atom, and other neutral fragments, leading to the formation of stable carbocations.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 223.02 | Molecular Ion |

| [M+2]⁺ | 225.02 | Isotopic peak due to ³⁷Cl |

| [M - CH₃]⁺ | 208.00 | Loss of a methyl radical |

| [M - COCH₃]⁺ | 180.01 | Loss of the acetyl group |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values are required for definitive molecular weight and fragmentation analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation of the quinoline ring system will result in strong absorptions in the UV region. The presence of the carbonyl group and the halogen substituents can influence the position and intensity of these absorption maxima (λmax). The molar absorptivity (ε) associated with these transitions provides information about the probability of the electronic transition.

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* | ~250 - 350 |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values are required for definitive analysis of electronic transitions.

Computational and Theoretical Investigations of 1 2 Chloro 6 Fluoroquinolin 3 Yl Ethanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a staple in computational chemistry for studying the electronic structure of many-body systems. nih.gov It is particularly effective for predicting the properties of quinoline (B57606) derivatives and related heterocyclic compounds. researchgate.netresearchgate.net Calculations are often performed using methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.netekb.eg

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy. For quinoline derivatives, DFT calculations have shown that the quinoline ring system is typically planar or nearly planar. nih.govnih.gov

In the case of 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone, the optimization process would focus on the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the acetyl group relative to the quinoline ring. The planarity of the core quinoline structure is expected, with minor distortions potentially introduced by the substituents. nanobioletters.com Conformational analysis, by scanning the potential energy surface, helps identify the most stable conformer, which is crucial for subsequent electronic and docking studies.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical data based on typical values for similar molecular structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-Cl | ~1.74 Å |

| Bond Length | C6-F | ~1.35 Å |

| Bond Length | C3-C(ethanone) | ~1.49 Å |

| Bond Length | C=O (ethanone) | ~1.23 Å |

| Bond Angle | Cl-C2-N1 | ~117° |

| Bond Angle | F-C6-C5 | ~119° |

| Dihedral Angle | C2-C3-C(ethanone)-O | ~180° (for planar conformer) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.commdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. materialsciencejournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. materialsciencejournal.org For quinoline derivatives, these values are sensitive to the nature and position of substituents. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on typical values for similar molecular structures.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability |

| ELUMO | -2.40 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.45 | Chemical reactivity and stability |

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap, while soft molecules have a small one. irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability.

Global Electrophilicity Index (ω): This index measures the stabilization in energy when the system acquires additional electronic charge from the environment. arxiv.org It is defined as ω = μ²/2η = χ²/2η, where μ is the chemical potential (μ ≈ -χ). researchgate.net

These descriptors are invaluable for comparing the reactivity profiles of different compounds within a series. ekb.eg

Table 3: Predicted Conceptual DFT Descriptors for this compound (Illustrative) This table presents hypothetical data calculated from the values in Table 2.

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.625 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.225 eV |

| Global Softness (S) | 1/η | 0.449 eV-1 |

| Electrophilicity Index (ω) | χ²/2η | 4.808 eV |

Molecular Modeling and Docking Studies for Potential Target Interactions

Beyond understanding the intrinsic properties of a molecule, computational methods are extensively used to explore its potential interactions with biological macromolecules, a cornerstone of drug discovery. researchgate.net

In silico "target fishing" techniques are employed to identify potential protein targets for a given compound. nih.gov This can involve searching databases based on structural similarity to known ligands or using reverse docking approaches where the molecule is screened against a library of protein binding sites.

For a compound with a fluoroquinolone scaffold, several biological target classes are of immediate interest. Historically, fluoroquinolones are known antibacterial agents that target bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication. nih.govnih.gov Furthermore, the quinoline core is a "privileged scaffold" found in many compounds targeting a wide range of proteins, including kinases, proteases, and G-protein coupled receptors. Recent studies have explored quinoline derivatives as anticancer agents, targeting enzymes like phosphatidylinositol 3-kinase (PI3Kα). mdpi.com

Table 4: Potential Biological Target Classes for this compound

| Target Class | Specific Example(s) | Rationale |

|---|---|---|

| Bacterial Topoisomerases | E. coli DNA Gyrase B, S. aureus DNA Gyrase | Structural similarity to known fluoroquinolone antibiotics. researchgate.netnih.gov |

| Protein Kinases | PI3Kα, Tyrosine Kinases | The quinoline scaffold is common in kinase inhibitors. mdpi.com |

| Other Enzymes | Acetylcholinesterase, Butyrylcholinesterase | Potential for activity in neurodegenerative diseases. nih.gov |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the 3D structure of the ligand (obtained from DFT optimization) into the active site of a protein receptor and using a scoring function to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. mdpi.commdpi.com Lower (more negative) binding energy values suggest a more stable protein-ligand complex. nih.gov

Docking studies not only predict binding affinity but also reveal the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the complex. researchgate.net For this compound, docking against a target like E. coli DNA gyrase would likely show interactions with key amino acid residues in the ATP-binding site, similar to other quinolone-based inhibitors.

Table 5: Illustrative Molecular Docking Results with E. coli DNA Gyrase B (PDB ID: 5L3J) This table presents hypothetical data to illustrate typical docking study results.

| Parameter | Predicted Value / Description |

|---|---|

| Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | Asp73, Gly77, Ile78, Pro79, Thr165 |

| Types of Interactions | Hydrogen bond between the ethanone (B97240) oxygen and Asp73; Hydrophobic interactions with Ile78 and Pro79. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Molecular Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For quinoline derivatives, which are known for a wide range of pharmacological effects including antitubercular, antimalarial, and anticancer activities, QSAR studies are instrumental in designing more potent analogues. nih.govnih.govmdpi.com

The core principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized as constitutional, topological, physicochemical, or electronic. By developing statistically significant models, researchers can predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net

For classes of compounds like ring-substituted quinolines, 2D and 3D-QSAR models have been successfully developed. nih.govmdpi.com These models often employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR). nih.gov For instance, a 3D-QSAR analysis on a series of quinoline derivatives with anti-tuberculosis activity utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify structural features crucial for enhancing biological activity. nih.gov Similarly, QSAR models for quinolinyl hydrazone derivatives as antimalarial agents indicated that descriptors related to topology and electronic potential play a significant role in determining their efficacy. nih.gov

The substituents on the quinoline ring—such as the chloro and fluoro groups in this compound—are critical inputs for these models. Halogen atoms influence properties like lipophilicity, electronic charge distribution, and steric profile, which are captured by various descriptors. The insights gained from such models are used to guide the synthesis of new derivatives with potentially improved therapeutic effects.

Table 1: Representative Molecular Descriptors in QSAR Models for Quinoline Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Most-ve Potential | Indicates regions likely to interact with biological receptors. nih.gov |

| Topological | T_N_O_3 | Encodes structural information about the arrangement of atoms. nih.gov |

| Physicochemical | LogP | Relates to the compound's hydrophobicity and membrane permeability. |

| Steric | Molar Refractivity | Describes the volume occupied by the molecule or its substituents. |

Theoretical Evaluation of Linear and Nonlinear Optical (NLO) Properties

The theoretical evaluation of linear and nonlinear optical (NLO) properties of organic molecules has become a significant area of research due to their potential applications in optoelectronics and photonics. nih.gov Quinoline derivatives are of particular interest because their extended π-conjugated systems can be readily modified with electron-donating and electron-withdrawing groups to enhance NLO responses. nih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict NLO properties. mdpi.com These calculations can determine key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. A high β value is indicative of a promising NLO material.

For halogenated quinoline derivatives, theoretical studies have shown that the nature and position of the halogen substituent can significantly affect the electronic and optical properties. rsc.org The presence of electron-withdrawing groups, like chlorine and fluorine, combined with the π-system of the quinoline core, can facilitate intramolecular charge transfer (ICT), a phenomenon crucial for generating strong NLO effects. nih.gov Calculations on similar heterocyclic systems have demonstrated that a strategic combination of donor and acceptor groups can lead to materials with substantial hyperpolarizability. nih.gov

Theoretical investigations often involve optimizing the molecular geometry and then calculating electronic properties using specific DFT functionals and basis sets, such as B3LYP/6-311++G(d,p). dergipark.org.tr The computed values for dipole moment, polarizability, and hyperpolarizability are frequently compared against a standard NLO material like urea (B33335) to gauge their potential. Such studies on new dihydroquinolinone crystals suggest they are very promising NLO materials. rsc.org While specific data for this compound is not available, the principles derived from these studies on analogous compounds suggest it may possess noteworthy NLO characteristics.

Table 2: Calculated NLO Properties for a Representative Quinoline Derivative (Illustrative)

| Parameter | Symbol | Typical Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | > 5 Debye | Measures charge separation, influencing molecular interactions. |

| Mean Polarizability | ⟨α⟩ | 10⁻²³ esu | Describes the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β_tot | > 10⁻³⁰ esu | Quantifies the second-order NLO response, crucial for applications. nih.gov |

Structure Activity Relationship Sar Studies of 1 2 Chloro 6 Fluoroquinolin 3 Yl Ethanone and Its Analogs

Impact of Halogen Substituents (Chloro and Fluoro) on Molecular Interactions and Activity

The presence, type, and position of halogen substituents on the quinoline (B57606) ring are critical determinants of a molecule's biological activity. Halogens influence factors such as lipophilicity, electronic distribution, and metabolic stability, which in turn affect how the molecule interacts with biological targets.

The fluoro group at the C-6 position is a particularly noteworthy feature. In the development of quinolone-based drugs, the introduction of a fluorine atom at the C-6 position was a significant breakthrough, leading to second-generation compounds with a markedly improved spectrum of activity. mdpi.com For many quinoline derivatives, a fluorine atom at this position is considered optimal for potent biological activity. mdpi.com Fluorine's high electronegativity and small size allow it to form strong bonds and participate in favorable electrostatic interactions with biological targets without introducing significant steric hindrance. Furthermore, the C-F bond is metabolically stable, which can enhance the pharmacokinetic profile of the compound. Studies on related fluoroquinolones have shown that substituents at the C-6 and C-7 positions are crucial for enhancing antimicrobial activity. mdpi.com For instance, in a series of 2-arylvinylquinolines, the introduction of a fluorine atom at the C-6 position led to a nearly twofold increase in antiplasmodial activity compared to methoxylated analogs. nih.gov

The combined electronic effects of the C-2 chloro and C-6 fluoro groups create a unique electron distribution across the quinoline scaffold, influencing its ability to engage in π-π stacking, hydrophobic, and electrostatic interactions with target biomolecules.

Table 1: Impact of Halogen Substitution on Quinoline Activity

| Position | Halogen | Observed Effect on Activity | Rationale |

|---|---|---|---|

| C-2 | Chloro | Modulates electronic properties of the ring nitrogen. acs.org | Electron-withdrawing nature decreases electron density, affecting pKa and target interactions. acs.org |

| C-6 | Fluoro | Often enhances biological activity significantly. mdpi.com | Increases potency and metabolic stability; considered an optimal substituent for many quinoline-based agents. mdpi.comnih.gov |

Significance of the Ethanone (B97240) Moiety at the C-3 Position of the Quinoline Ring

The C-3 position of the quinoline ring is a critical site for substitution, and the nature of the group at this position plays a pivotal role in defining the molecule's biological function. The presence of an ethanone (acetyl) moiety introduces a carbonyl group, which can act as a hydrogen bond acceptor, a key interaction for binding to biological targets.

SAR studies on quinolin-4-ones have revealed that the substituent at the C-3 position should ideally be coplanar with the quinoline ring to ensure optimal activity. mdpi.com The ethanone group, with its sp² hybridized carbonyl carbon, can readily adopt such a planar conformation, facilitating effective interaction with a receptor's binding site. The synthesis of quinolines with various substituents at the C-3 position is an active area of research, underscoring the importance of this position for generating molecular diversity and tuning biological activity. mdpi.compreprints.org

In related heterocyclic structures, the modification of side chains at similar positions has been shown to be crucial for potency. For example, in a series of 3-amido-7-chloroquinolin-4-ones, derivatives with an amide side chain at the C-3 position exhibited more potent antiproliferative effects against human tumor cell lines than the parent structure. mdpi.com This highlights that a carbonyl-containing substituent at C-3 is a favorable feature for certain biological activities. The ethanone group in 1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone provides a key point of interaction and contributes to the specific electronic and steric profile necessary for its biological function.

Influence of Substituent Position and Electronic Nature on Molecular Activity Modulation

The electronic nature of substituents directly affects the reactivity and binding affinity of the quinoline scaffold. acs.org

Electron-Withdrawing Groups (EWGs): The chloro group at C-2 and the fluoro group at C-6 are both strongly electron-withdrawing. EWGs decrease the electron density of the aromatic system and lower the basicity of the quinoline nitrogen. acs.org This can be crucial for activity, as seen in antimalarial quinolines where moderately electron-withdrawing substituents are suggested to enhance drug activity. acs.org The ethanone group at C-3 also acts as an EWG.

Substituent Position: The specific location of each substituent is critical. As noted, C-6 is an optimal position for a fluorine atom in many quinoline series. mdpi.com The C-7 position is often responsible for direct interaction with enzymes like topoisomerase II, while substituents at C-5 can affect the molecule's penetration into cells. mdpi.com The C-2 and C-8 positions are also frequently modified to tune activity. nih.govrsc.org For example, studies on fluoroquinolones found that substituents at C-7 and C-8 were important for DNA gyrase inhibition and cellular permeability. nih.gov

The specific arrangement in this compound—with EWGs at the C-2, C-3, and C-6 positions—creates a distinct electronic landscape that dictates its interaction with biological targets. This precise configuration is essential for modulating the molecule's activity, highlighting the importance of regioselective synthesis in drug design. nih.gov

Table 2: Summary of Positional and Electronic Effects on Quinoline Activity

| Position | Substituent Type | General Influence on Molecular Activity |

|---|---|---|

| C-2 | Electron-Withdrawing (e.g., Chloro) | Decreases basicity of ring nitrogen, influences pKa. acs.org |

| C-3 | Carbonyl-containing (e.g., Ethanone) | Acts as H-bond acceptor; planarity is important for activity. mdpi.com |

| C-6 | Electron-Withdrawing (e.g., Fluoro) | Often optimal for high potency and metabolic stability. mdpi.com |

Stereochemical Considerations in the Biological Activity of Related Quinoline Derivatives

While this compound itself is not a chiral molecule, the principle of stereochemistry is fundamentally important in pharmacology and is highly relevant to the broader class of quinoline derivatives. mdpi.com For chiral compounds, different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities, potencies, and metabolic profiles. mdpi.com

This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one stereoisomer may fit into a binding site much more effectively than another, akin to a key fitting into a lock.

A clear example of this is seen in studies of nature-inspired antimalarial compounds. In a study of 3-Br-acivicin and its derivatives, which feature a chiral center, the biological activity was found to be highly dependent on the stereochemistry. mdpi.com The "natural" (5S, αS) isomers consistently displayed the most potent antiplasmodial activity, while their corresponding enantiomers and diastereoisomers were often significantly less active or completely inactive. mdpi.com

Table 3: Impact of Stereochemistry on Antiplasmodial Activity of 3-Br-Acivicin Methyl Ester Derivatives

| Compound Isomer | Stereochemistry | IC₅₀ against P. falciparum D10 (μM) | IC₅₀ against P. falciparum W2 (μM) |

|---|---|---|---|

| 2a | (5S, αS) | 0.8 ± 0.1 | 1.1 ± 0.1 |

| 2b | (5S, αR) | > 15 | > 15 |

| 2c | (5R, αS) | > 15 | > 15 |

| 2d | (5R, αR) | 8.2 ± 0.9 | 10.2 ± 1.1 |

Data sourced from mdpi.com

The significant differences in activity were attributed not only to target binding but also to stereoselective uptake by cellular transport systems. mdpi.com This illustrates that stereochemistry can be a critical driver for both pharmacodynamic and pharmacokinetic properties. Therefore, when designing new quinoline-based therapeutic agents, especially those with chiral centers, careful consideration and control of stereochemistry are essential for achieving the desired biological effect. mdpi.com

Mechanistic Insights into Biological and Chemical Applications

Investigations into Molecular Mechanisms of Action in Biological Systems

The therapeutic potential of quinoline-based compounds, including "1-(2-Chloro-6-fluoroquinolin-3-yl)ethanone," stems from their diverse interactions with biological systems. Research into the molecular mechanisms of these compounds has revealed a broad range of activities, from enzyme modulation to the induction of cellular apoptosis. These mechanisms are foundational to their applications in various non-clinical contexts.

Modulation of Enzyme Activity (e.g., Kinases, Reverse Transcriptase, Topoisomerases)

Derivatives of quinoline (B57606) and fluoroquinolone are recognized for their capacity to inhibit a variety of critical enzymes, which is a key component of their biological effects.

Kinase Inhibition : Certain quinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes. For example, some novel quinoline molecules have demonstrated moderate inhibitory activity against Pim-1 kinase, a protein implicated in cell proliferation and survival. benthamdirect.com In related structures, quinoxaline (B1680401) derivatives have been designed to inhibit EphA3 tyrosine kinase. nih.gov The structural similarities between some quinoline derivatives and anilinopyrimidines, a chemotype present in approximately 10% of clinically approved kinase inhibitors, highlight their potential in this area. nih.gov

Reverse Transcriptase Inhibition : The antiviral activity of compounds structurally related to "this compound" has been linked to the inhibition of reverse transcriptase (RT). Specifically, pyrimidinone derivatives featuring a 2-chloro-6-fluorobenzyl substitution have exhibited potent, picomolar-level activity against wild-type HIV-1 RT. nih.gov Other related heterocyclic structures, such as dipyridodiazepinone derivatives, have also been developed as effective inhibitors of mutant HIV-1 RT enzymes. nih.gov

Topoisomerase Inhibition : The most well-characterized mechanism for fluoroquinolone compounds is the inhibition of type II topoisomerases. nih.gov In bacteria, these agents target DNA gyrase and topoisomerase IV, forming complexes with the enzyme and DNA. researchgate.netnih.gov This interaction blocks DNA replication and transcription, transforming the enzymes into cellular toxins that fragment the bacterial chromosome, ultimately leading to cell death. researchgate.netresearchgate.net Some fluoroquinolones have also been shown to inhibit human topoisomerase II, suggesting a broader range of activity. nih.gov This mechanism also extends to their antifungal effects, where yeast topoisomerase II has been identified as a primary target. nih.gov

| Enzyme Target | Compound Class/Derivative | Observed Effect | Source(s) |

| Pim-1 Kinase | Quinoline Derivatives | Moderate inhibitory activity | benthamdirect.com |

| HIV-1 Reverse Transcriptase | 2-Chloro-6-fluoro-S-DABOs | Picomolar activity against wt HIV-1 | nih.gov |

| DNA Gyrase / Topoisomerase IV | Fluoroquinolones | Inhibition of bacterial DNA replication and repair | researchgate.netnih.govresearchgate.net |

| Eukaryotic Topoisomerase II | Fluoroquinolones | Inhibition of enzyme activity in yeast and human cells | nih.govnih.gov |

Interaction Mechanisms with Cellular Receptors and Pathways

Beyond direct enzyme inhibition, quinoline derivatives can modulate complex cellular signaling pathways. Antitumor mechanisms associated with this class of compounds include the inhibition of key growth factor receptors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) receptors. mdpi.com By interfering with these pathways, these compounds can disrupt the signaling cascades that drive tumor growth and angiogenesis.

Studies on Antiproliferative Effects and Apoptosis Induction Pathways (non-clinical context)

In non-clinical studies, quinoline derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. nih.govnih.gov The underlying mechanisms often involve the disruption of the cell cycle and the activation of programmed cell death, or apoptosis.

Research has shown that certain quinoline derivatives can induce cell cycle arrest in a concentration-dependent manner, which is a precursor to apoptosis. benthamdirect.com The induction of apoptosis is a critical mechanism for their anticancer effects. For instance, one novel quinoline compound, 91b1, was found to suppress cancer cell proliferation and downregulate the expression of Lumican mRNA. mdpi.com Other studies on related chalcone (B49325) structures have shown that these molecules can trigger apoptosis by altering the balance of pro- and anti-apoptotic proteins, specifically by down-regulating the Bcl-2 protein, which leads to a lower Bcl-2/Bax ratio. nih.gov Further investigations into triazole-chalcone hybrids revealed their ability to induce apoptosis by upregulating key executioner proteins like BAX, caspase-3, and caspase-9, while also causing cell cycle arrest at the S phase. nih.gov

| Cell Line | Compound Class | IC50 / GI50 Values | Mechanism of Action | Source(s) |

| HT-29 (Colon) | Quinoline Derivative (4e) | 4.7 µM | Cytotoxic Activity | nih.gov |

| MDA-MB-231 (Breast) | Quinoline Derivative (4e) | 4.6 µM | Cytotoxic Activity | nih.gov |

| PC-3 / KG-1 | Quinoline Derivative (13e) | 2.61 / 3.56 µM | Cell cycle arrest, Apoptosis induction | benthamdirect.com |

| RPMI-8226 (Leukemia) | Triazole-Chalcone (11e) | 3.17 µM | Apoptosis induction (BAX, caspase-3/-9 upregulation), S-phase arrest | nih.gov |

Mechanisms in Antifungal and Antibacterial Activity

The antimicrobial properties of fluoroquinolones are well-documented, with distinct mechanisms of action against bacteria and fungi.

Antibacterial Mechanism : The primary antibacterial action of fluoroquinolones is the bactericidal effect resulting from the inhibition of DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, recombination, and repair. nih.gov By trapping the enzyme-DNA complex, fluoroquinolones introduce lethal double-strand breaks in the bacterial chromosome. researchgate.netresearchgate.net The chemical structure, particularly the oxo group at position 4, is crucial for this activity as it facilitates binding with divalent cations involved in the enzymatic reaction. researchgate.net

Antifungal Mechanism : The antifungal mechanism of fluoroquinolones is less definitively established but is believed to involve the inhibition of fungal type II topoisomerase. nih.govnih.gov While some studies report no direct in vitro antifungal activity for certain fluoroquinolones, they have been observed to potentiate the effects of other antifungal agents. nih.gov For example, specific fluoroquinolone compounds were found to enhance the efficacy of caspofungin against Aspergillus fumigatus. portlandpress.com This synergistic effect was linked to the inhibition of ergosterol (B1671047) biosynthesis, a mechanism similar to that of azole antifungals, potentially through interaction with the enzyme CYP51. portlandpress.com

Elucidation of Anti-inflammatory Mechanisms

Quinoline-based compounds have been investigated for their anti-inflammatory properties, which are mediated through the modulation of key inflammatory pathways. benthamdirect.comnih.gov The mechanism of action for some quinoline derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 enzyme, which is a key player in the inflammatory response. nih.gov Molecular docking studies have supported this mechanism, showing that the structure of certain quinolines allows them to fit within and inhibit the COX-2 active site. nih.gov In addition to COX inhibition, quinoline derivatives can also target other inflammatory mediators such as phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE). nih.govresearchgate.net

Insights into Antiviral Activity Mechanisms

The quinoline scaffold is present in various compounds with demonstrated antiviral activity. benthamdirect.comresearchgate.net The mechanisms are virus-specific and target different stages of the viral life cycle.

Against HIV : For Human Immunodeficiency Virus (HIV), the primary mechanism involves the non-nucleoside inhibition of HIV-1 reverse transcriptase. nih.govnih.gov Compounds containing a 2-chloro-6-fluoro substitution have shown high potency in this regard. nih.gov

Against Influenza : In the context of influenza viruses, related isoquinolone derivatives have been found to suppress viral RNA replication. mdpi.com The specific target within this process is the viral polymerase, whose activity is inhibited by these compounds. mdpi.com

Broad Spectrum : A more general antiviral mechanism for this class of compounds may involve the inhibition of viral helicases or type II topoisomerases, which are essential for the replication of various viruses. nih.gov Some fluoroquinolones have also been explored for their potential to inhibit the main protease (Mpro) of SARS-CoV-2. mdpi.com

Mechanistic Exploration in Agrochemical and Pesticide Research

The functional group combination in this compound, including the chloro, fluoro, and ketone moieties, suggests its potential as a precursor or active ingredient in agrochemicals. Halogenated quinolines, in particular, have a well-documented history in the development of pesticides and fungicides.

Quinoline-based compounds can exert their pesticidal effects through various mechanisms of action. A primary mode of action for many quinoline insecticides is the disruption of the central nervous system in insects. These compounds can act as modulators of neurotransmitter receptors, such as the GABA (gamma-aminobutyric acid) receptor, leading to hyperexcitation, paralysis, and eventual death of the pest. The presence of electronegative groups like chlorine and fluorine on the quinoline ring of this compound could enhance its binding affinity to target sites within the insect's nervous system.

Another potential mechanism is the inhibition of vital enzymatic processes. For instance, some quinoline derivatives have been shown to inhibit enzymes involved in cellular respiration, such as succinate (B1194679) dehydrogenase in the mitochondrial electron transport chain. This disruption of energy production can be lethal to the target organism. The ethanone (B97240) group at the 3-position offers a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced potency and target specificity.

The development of resistance to existing pesticides is a significant challenge in agriculture. The introduction of novel chemical scaffolds, such as derivatives of this compound, could provide new modes of action that are not susceptible to existing resistance mechanisms. A key strategy in resistance management is the rotation of pesticides with different modes of action. Compounds derived from this quinoline could potentially be integrated into such programs. Furthermore, understanding the structure-activity relationships (SAR) of these derivatives is crucial. For example, modifications to the ethanone side chain or alterations of the halogen substitution pattern could lead to compounds that can overcome specific resistance mechanisms, such as target-site mutations or enhanced metabolic degradation by the pest.

| Compound Class | Potential Mechanism of Action | Relevance to Resistance Management |

| Halogenated Quinolines | - Modulation of insect neurotransmitter receptors (e.g., GABA receptor).- Inhibition of key metabolic enzymes (e.g., succinate dehydrogenase). | - Introduction of a novel mode of action.- Potential to overcome existing target-site resistance. |

| Quinoline-3-yl ethanone Derivatives | - Serve as versatile synthons for a diverse range of bioactive molecules.- Potential for developing pro-pesticides that are activated within the target pest. | - Structure-activity relationship studies can guide the design of compounds effective against resistant strains.- Diversification of the chemical library to stay ahead of evolving resistance. |

Applications in Advanced Materials and Catalysis

The electron-deficient nature of the quinoline ring, amplified by the presence of chloro and fluoro substituents, along with the conjugated system, suggests potential applications for this compound in the fields of advanced materials and catalysis.

Quinoline derivatives are known for their interesting photophysical properties, including fluorescence and phosphorescence, which make them suitable for use in organic light-emitting diodes (OLEDs). The extended π-system of the quinoline core in this compound can facilitate electron delocalization, which is a key requirement for organic semiconducting materials. The halogen atoms can influence the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and efficiency of potential OLED devices.

The ethanone group provides a handle for incorporating this quinoline moiety into larger polymeric structures or for the synthesis of metal complexes. Such modifications can enhance properties like charge carrier mobility, thermal stability, and quantum yield, which are critical for the performance of optoelectronic devices. For instance, the ketone functionality can be used to synthesize Schiff bases or other ligands for the formation of luminescent metal complexes with iridium or ruthenium, which are commonly used as phosphorescent emitters in high-efficiency OLEDs.

| Property | Relevance to Optoelectronics | Potential Influence of this compound Structure |

| Extended π-Conjugation | Essential for charge transport and luminescence in organic semiconductors. | The quinoline core provides a conjugated system. |

| Tunable Electronic Properties | Allows for the engineering of materials with specific emission colors and energy levels. | The chloro and fluoro substituents can modify the HOMO/LUMO energy gap. |

| Functional Group for Derivatization | Enables the synthesis of polymers or metal complexes with enhanced properties. | The ethanone group can be readily modified to create more complex structures. |

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential ligand for transition metal catalysts. The formation of metal complexes with this quinoline derivative could lead to catalysts with unique reactivity and selectivity in various organic transformations. The electronic properties of the quinoline ring, influenced by the halogen substituents, can modulate the catalytic activity of the coordinated metal center.

For example, palladium complexes of quinoline derivatives have been used in cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental transformations in organic synthesis. The specific steric and electronic environment provided by the this compound ligand could influence the efficiency and selectivity of such catalytic processes.

Furthermore, the quinoline moiety itself can participate in redox processes. Quinolines can be reduced to dihydroquinolines and tetrahydroquinolines, which can act as hydrogen donors in transfer hydrogenation reactions. The presence of the electron-withdrawing chloro and fluoro groups would make the quinoline ring of this compound more susceptible to reduction. This suggests a potential role for its reduced derivatives as organocatalysts in reduction reactions. Conversely, the quinoline nitrogen can be oxidized to an N-oxide, which can alter its coordinating ability and catalytic properties. The ethanone group can also be involved in catalytic cycles, for instance, through enolate formation, further expanding the potential catalytic applications of this molecule.

Q & A

Q. What role do hydrogen-bonding networks play in crystal packing, and how are they analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.